molecular formula C21H17ClN6O3S B3016528 7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901735-91-9

7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3016528
CAS No.: 901735-91-9
M. Wt: 468.92
InChI Key: IKSAOPPKWDIFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN6O3S and its molecular weight is 468.92. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer properties .

Cellular Effects

The effects of This compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. This compound can influence cell function by inhibiting the ERK signaling pathway, which is crucial for cell growth and survival. By downregulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of key signaling proteins and altered gene expression. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying cellular processes and developing therapeutic agents .

Properties

IUPAC Name

7-chloro-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3S/c1-11-23-20-14-7-16(30-2)17(31-3)8-15(14)25-21(28(20)26-11)32-10-13-6-19(29)27-9-12(22)4-5-18(27)24-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSAOPPKWDIFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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